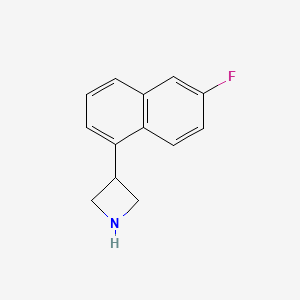
3-(6-Fluoronaphthalen-1-yl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Fluoronaphthalen-1-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclic compounds. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of a fluorinated naphthalene moiety in this compound further enhances its chemical properties, making it a valuable target for various synthetic and research applications .
Méthodes De Préparation
The synthesis of 3-(6-Fluoronaphthalen-1-yl)azetidine can be achieved through several routes. One common method involves the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis. This method is characterized by double C-H activation and offers operational simplicity, cost-effectiveness, and a broad substrate scope . Another approach involves the preparation of a polycrystal form of an oxytocin receptor inhibitor, which includes this compound as a key intermediate .
Analyse Des Réactions Chimiques
3-(6-Fluoronaphthalen-1-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.
Substitution: The fluorinated naphthalene moiety allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(6-Fluoronaphthalen-1-yl)azetidine involves its interaction with molecular targets and pathways. For instance, in the context of neuroprotection, the compound has been shown to attenuate inflammation and oxidative stress by upregulating antioxidant enzyme activities and modulating inflammatory mediators. It also improves energy metabolism in the brain by enhancing mitochondrial ATP levels and enzyme activities .
Comparaison Avec Des Composés Similaires
3-(6-Fluoronaphthalen-1-yl)azetidine can be compared with other azetidine derivatives and similar compounds:
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and higher stability compared to azetidines.
Other Azetidine Derivatives: Compounds like azelnidipine and cobimetinib, which contain azetidine moieties, are used in medicinal chemistry for their bioactive properties
Propriétés
Formule moléculaire |
C13H12FN |
|---|---|
Poids moléculaire |
201.24 g/mol |
Nom IUPAC |
3-(6-fluoronaphthalen-1-yl)azetidine |
InChI |
InChI=1S/C13H12FN/c14-11-4-5-13-9(6-11)2-1-3-12(13)10-7-15-8-10/h1-6,10,15H,7-8H2 |
Clé InChI |
MVVLJISOQWRYMT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC=CC3=C2C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


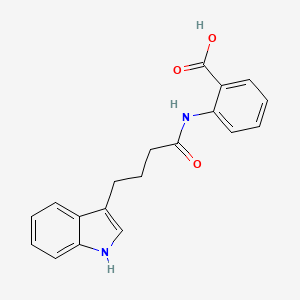
![(3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B12942651.png)
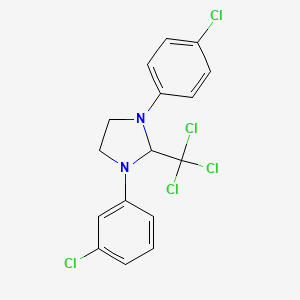
![Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B12942663.png)
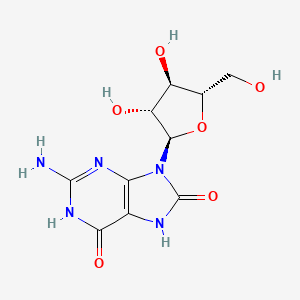
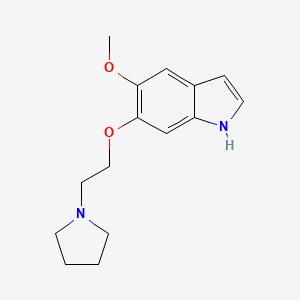
![1-[2-(1-Imidazolyl)ethyl]-3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]urea](/img/structure/B12942683.png)
![6-(Benzyloxy)-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12942687.png)
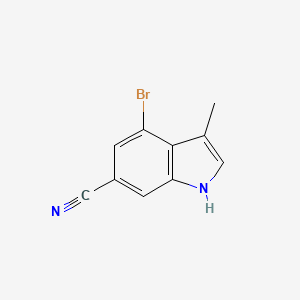
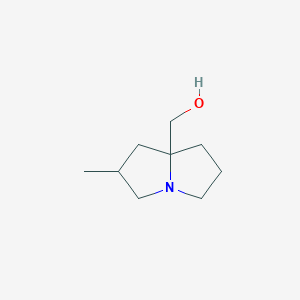
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B12942712.png)
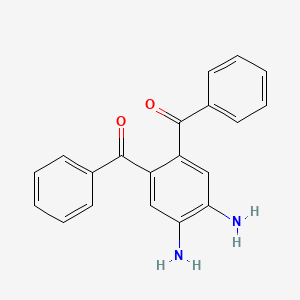
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12942733.png)
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12942746.png)
